molecular formula C20H16O2 B10891577 Biphenyl-4-yl 3-methylbenzoate

Biphenyl-4-yl 3-methylbenzoate

Cat. No.: B10891577
M. Wt: 288.3 g/mol
InChI Key: VYSBBHOJVYYBGX-UHFFFAOYSA-N
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Description

Biphenyl-4-yl 3-methylbenzoate is an organic compound that consists of a biphenyl group attached to a 3-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl 3-methylbenzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of copper chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic methodologies. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yields. Additionally, the use of isopropyl nitrite as a diazotizing reagent in the synthesis of biphenyl compounds has been explored for its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of biphenyl-4-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The biphenyl group allows for electrophilic substitution reactions, which can modify the compound’s activity and selectivity. Additionally, the ester moiety can undergo hydrolysis, releasing the active biphenyl derivative that interacts with biological targets .

Comparison with Similar Compounds

Biphenyl-4-yl 3-methylbenzoate can be compared with other biphenyl derivatives, such as:

  • Biphenyl-4-yl benzoate
  • Biphenyl-4-yl acetate
  • Biphenyl-4-yl propionate

These compounds share similar structural features but differ in their ester moieties, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(4-phenylphenyl) 3-methylbenzoate

InChI

InChI=1S/C20H16O2/c1-15-6-5-9-18(14-15)20(21)22-19-12-10-17(11-13-19)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

VYSBBHOJVYYBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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